molecular formula C28H26N2O7 B2595306 N-(2,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866342-96-3

N-(2,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2595306
CAS No.: 866342-96-3
M. Wt: 502.523
InChI Key: IEDXIXAENKCWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a quinolinone-based acetamide derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with methoxy groups at positions 2, 4 (on the phenyl ring of the acetamide moiety), 6 (on the quinoline ring), and a 4-methoxybenzoyl group at position 2. This compound’s structural complexity arises from its multiple electron-donating methoxy substituents and the presence of an acetamide linkage, which may enhance solubility and intermolecular interactions compared to simpler quinolinones.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O7/c1-34-18-7-5-17(6-8-18)27(32)22-15-30(24-12-10-19(35-2)13-21(24)28(22)33)16-26(31)29-23-11-9-20(36-3)14-25(23)37-4/h5-15H,16H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDXIXAENKCWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Acylation: The acylation of the quinoline core with 4-methoxybenzoyl chloride in the presence of a base like pyridine can yield the desired intermediate.

    Final Coupling: The final step involves coupling the intermediate with N-(2,4-dimethoxyphenyl)acetamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and methoxy groups undergo hydrolysis under acidic or basic conditions:

Reaction Conditions Product Reference
Acidic hydrolysis of acetamide6M HCl, reflux (12 h)2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetic acid
Basic hydrolysis of methoxyNaOH (10%), 80°C (6 h)Demethylated hydroxyl derivatives at positions 2,4,6

Key Findings :

  • The acetamide group hydrolyzes to a carboxylic acid, enabling further functionalization (e.g., esterification).

  • Methoxy groups at positions 2,4,6 are selectively demethylated under strong basic conditions, forming reactive phenolic intermediates .

Nucleophilic Substitution

The quinoline core and electron-deficient aromatic rings participate in nucleophilic substitutions:

Reaction Reagents Product Reference
Fluorination at C-7Selectfluor®, DMF, 60°C (8 h)7-Fluoro derivative
Amination at C-8NH₃/MeOH, Pd/C, 80°C (10 h)8-Amino-substituted quinoline

Mechanistic Insights :

  • Electron-withdrawing groups (e.g., 4-oxo) activate the quinoline ring for nucleophilic attack at positions 7 and 8 .

  • Substituents at C-3 (methoxybenzoyl) sterically hinder substitution at adjacent positions .

Oxidation/Reduction

The dihydroquinoline moiety undergoes redox transformations:

Reaction Conditions Product Reference
Oxidation of dihydroquinolineKMnO₄, H₂SO₄, 25°C (4 h)Fully aromatic quinoline-4-one
Reduction of ketoneNaBH₄, EtOH, 0°C (2 h)4-Hydroxy-1,4-dihydroquinoline

Structural Impact :

  • Oxidation eliminates the 1,4-dihydroquinoline character, altering conjugation and biological activity .

  • Reduction of the 4-oxo group generates a secondary alcohol, modifying hydrogen-bonding potential.

Electrophilic Aromatic Substitution (EAS)

Methoxy groups direct electrophiles to specific positions:

Reaction Electrophile Product Reference
NitrationHNO₃/H₂SO₄, 0°C (3 h)5-Nitro derivative
BrominationBr₂, FeBr₃, CH₂Cl₂, 25°C (6 h)7-Bromo-substituted quinoline

Regioselectivity :

  • Methoxy groups at C-2 and C-4 direct electrophiles to C-5 and C-7 via resonance and inductive effects .

  • Steric hindrance from the 4-methoxybenzoyl group limits reactivity at C-3 .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

Reaction Conditions Product Reference
Wittig cyclizationPh₃P=CHCO₂Et, THF, reflux (12 h)Furo[3,2-c]quinoline derivative
Lactam formationH₂N-R, DCC, CH₂Cl₂, 25°C (24 h)Pyrrolo[2,3-c]quinolinone

Applications :

  • Cyclization enhances rigidity, improving binding affinity to biological targets .

  • Fused heterocycles exhibit enhanced fluorescence properties for imaging applications .

Complexation with Metal Ions

The 4-oxo and acetamide groups coordinate transition metals:

Metal Ion Conditions Complex Structure Reference
Cu(II)CuCl₂, EtOH/H₂O, 25°C (2 h)Octahedral complex with N,O-donor sites
Fe(III)Fe(NO₃)₃, MeOH, 60°C (4 h)Tetragonal complex with quinoline-O and acetamide-N binding

Stability :

  • Complexes show improved solubility in polar solvents compared to the parent compound .

  • Metal coordination modulates redox activity, relevant for catalytic applications .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-Cancer Activity
Research indicates that N-(2,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide exhibits significant anti-cancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth.

Case Study:
In a study focusing on breast cancer cells, the compound was shown to significantly reduce cell viability at micromolar concentrations. The study highlighted the compound's ability to downregulate key proteins involved in cell cycle progression and survival pathways, suggesting its potential as a therapeutic agent in oncology .

Neuropharmacological Applications

2.1 Effects on Neurotransmitter Systems
this compound has also been investigated for its effects on neurotransmitter systems, particularly in relation to mood disorders and neurodegenerative diseases. Preliminary studies suggest that this compound may modulate serotonin and dopamine pathways, which are critical in the treatment of depression and anxiety disorders.

Case Study:
A pharmacological evaluation demonstrated that administration of the compound led to increased levels of serotonin in animal models, correlating with enhanced mood-related behaviors. This suggests a potential role for the compound in treating mood disorders .

Development of Novel Pharmaceuticals

3.1 Tyrosine Kinase Inhibition
The compound has been recognized for its ability to inhibit tyrosine kinases, which are pivotal in various cellular processes including growth and differentiation. This property positions it as a candidate for drug development targeting conditions such as cancer and inflammatory diseases.

Research Findings:
In vitro studies have shown that this compound effectively inhibits the activity of specific tyrosine kinases involved in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications to the methoxy groups enhance its inhibitory potency .

Summary Table of Applications

Application Area Description Key Findings
Anti-Cancer ActivityInduces apoptosis and inhibits tumor growthSignificant cytotoxicity against breast cancer cells at micromolar concentrations
Neuropharmacological EffectsModulates serotonin and dopamine pathwaysIncreased serotonin levels observed in animal models; potential for treating mood disorders
Tyrosine Kinase InhibitionInhibits key signaling pathways involved in cancer and inflammationEffective inhibition of specific tyrosine kinases; structure modifications enhance potency

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, potentially affecting gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Quinolinone Acetamides

The target compound shares structural homology with several derivatives documented in the evidence:

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide (): Key differences include a dihydrobenzodioxin ring in place of the 2,4-dimethoxyphenyl group and a 4-ethylbenzoyl substituent instead of 4-methoxybenzoyl.
  • 2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(3-methoxyphenyl)acetamide (): Features a dioxinoquinoline scaffold and a 3-methoxyphenyl acetamide, differing in ring fusion and substituent positioning. The ethoxybenzoyl group may confer distinct electronic effects compared to the methoxybenzoyl group in the target compound .
  • N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide (): Substitutes the 4-methoxybenzoyl group with a 4-methylbenzoyl moiety and incorporates a benzodioxol ring.

Substituent Effects on Physicochemical Properties

  • Methoxy vs. For example, ethoxy-containing compounds may exhibit slower metabolic clearance due to steric hindrance .
  • Benzoyl Variations : Replacing 4-methoxybenzoyl (target compound) with 4-methylbenzoyl () reduces electron-donating capacity, which could influence binding interactions in biological targets such as kinases or receptors .
  • Acetamide Linkages : Compounds with bulkier aryl acetamide groups (e.g., benzodioxol in ) demonstrate higher molecular weights and melting points (>250°C), as seen in , suggesting strong crystal lattice interactions via hydrogen bonding .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity
Target Compound 2,4,6-trimethoxy; 4-methoxybenzoyl ~525 (estimated) >250 (inferred) Not reported
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-... () 6-ethoxy; 4-ethylbenzoyl; dihydrobenzodioxin ~537 Not reported Not reported
N-(1,3-benzodioxol-5-yl)-... () 6,7-dimethoxy; 4-methylbenzoyl; benzodioxol ~534 >250 Not reported
N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide () 3-cyano; 7-ethoxy ~285 Not reported EGFR inhibitor intermediate

Table 2: Substituent Electronic Effects

Substituent Electronic Effect Impact on Properties
4-Methoxybenzoyl Electron-donating Enhances solubility; modulates receptor binding
4-Ethylbenzoyl Mildly donating Increases lipophilicity; alters metabolic stability
4-Methylbenzoyl Neutral Boosts lipophilicity; reduces polarity
Chloro (e.g., ) Electron-withdrawing Enhances membrane binding; reduces solubility

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₂₃H₂₅N₃O₅
  • Molecular Weight : 425.46 g/mol
  • CAS Number : Not specified in the sources.

The compound features a quinoline backbone with various methoxy and acetamide substituents, which may contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:

  • Kinase Inhibition : The compound has been studied for its potential as a kinase inhibitor, targeting specific pathways involved in cancer cell proliferation. Kinases are pivotal in signaling pathways that regulate cell growth and division.
  • Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. This mechanism is critical in the development of anticancer therapies.
  • Anti-inflammatory Effects : Some derivatives of quinoline compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study TypeFindings
Cytotoxicity Assays The compound exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values ranging from 10 to 30 µM.
Kinase Inhibition IC₅₀ values for kinase inhibition ranged from 50 to 100 nM, indicating potent activity against specific kinases involved in tumor growth.

Case Studies

Several case studies highlight the therapeutic potential of quinoline derivatives:

  • Case Study on Cancer Treatment :
    • A patient with advanced breast cancer showed a partial response to a treatment regimen including quinoline-based compounds similar to this compound. Imaging studies revealed a significant reduction in tumor size after 12 weeks of treatment.
  • Case Study on Inflammatory Disorders :
    • A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with related compounds resulted in decreased markers of inflammation and improved joint function over a 6-month period.

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
ChloroacetylationChloroacetyl chloride, DMF65–75
Quinolinone CouplingK₂CO₃, DMF, RT, 12 h43–50
Final Acetamide FormationAmine intermediate, reflux60–68

Q. Table 2: NMR Data Comparison

Protonδ (ppm) in DMSO-d₆δ (ppm) in CDCl₃Notes
Quinolinone NH10.2 (s)9.8 (s)Disappears in D₂O
Methoxy (OCH₃)3.75–3.89 (m)3.72–3.85 (m)Integrates for 3×OCH₃
Benzoyl C=O167.5 (s, ¹³C)168.1 (s, ¹³C)Confirmed by HMBC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.